molecular formula C20H20N2O B3846843 N-(4-isopropylphenyl)-N'-1-naphthylurea

N-(4-isopropylphenyl)-N'-1-naphthylurea

Cat. No.: B3846843
M. Wt: 304.4 g/mol
InChI Key: QDRPOCPVRGBMHG-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-N'-1-naphthylurea is a urea derivative featuring a 4-isopropylphenyl group and a 1-naphthyl substituent on the urea nitrogen atoms. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and materials science. For instance, substituted phenylureas like isoproturon (IPU, 3-(4-isopropylphenyl)-1,1-dimethylurea) are known herbicides , suggesting that the naphthyl substitution in this compound could modulate its biological activity or material properties. The bulky isopropyl and naphthyl groups likely enhance lipophilicity, influencing solubility and intermolecular interactions such as π-π stacking.

Properties

IUPAC Name

1-naphthalen-1-yl-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14(2)15-10-12-17(13-11-15)21-20(23)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRPOCPVRGBMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds have been found to inhibit monoamine oxidase (mao) and cholinesterase (che) enzymes. These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s urea backbone and aryl substituents place it within a broader class of diarylureas. Key structural analogs and their distinctions include:

Isoproturon (IPU, 3-(4-isopropylphenyl)-1,1-dimethylurea) Substituents: 4-isopropylphenyl and dimethylurea. Application: Herbicide, inhibits photosynthesis in plants .

N-(4-Cyanophenyl)-N'-phenylurea Substituents: 4-cyanophenyl and phenyl. Molecular Formula: C₁₄H₁₁N₃O . Key Difference: The electron-withdrawing cyano group increases polarity, likely improving water solubility compared to the lipophilic isopropyl and naphthyl groups.

N-[1-(4-Methylphenyl)-2-oxopyrrolidin-3-yl]-N'-phenylurea Substituents: 4-methylphenyl and pyrrolidinone. Key Difference: The pyrrolidinone ring introduces hydrogen-bonding capacity and conformational rigidity, which may enhance receptor binding in pharmaceutical contexts .

N-[4-(2-Naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea Substituents: Thiazole-linked naphthyl and phenyl.

1-(4-Chloro-3-nitrophenyl)-3-phenylurea

  • Substituents: Chloro, nitro, and phenyl.
  • Molecular Formula: C₁₃H₁₀ClN₃O₃ .
  • Key Difference: Electron-withdrawing nitro and chloro groups may increase reactivity (e.g., susceptibility to hydrolysis) compared to the isopropyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropylphenyl)-N'-1-naphthylurea
Reactant of Route 2
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N-(4-isopropylphenyl)-N'-1-naphthylurea

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